molecular formula C19H24ClNO3 B13099510 tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B13099510
M. Wt: 349.8 g/mol
InChI Key: QAZRWKBWSUDMJQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name tert-butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate follows the hierarchical rules for spirocyclic compounds. The prefix spiro denotes a single atom shared between two rings, with the smaller ring (indene) numbered first. The indene system is a bicyclic structure comprising fused benzene and cyclopentene rings, while the piperidine ring is a six-membered nitrogen heterocycle. The spiro union occurs at the 1-position of indene and the 4'-position of piperidine, as specified by the descriptor spiro[indene-1,4'-piperidine].

Substituents are assigned positions based on their proximity to the spiro atom. The 4-chloro and 5-methyl groups occupy the indene ring, while the 3-oxo group resides on the dihydroindene moiety. The tert-butyl carbamate group at the 1'-position of piperidine serves as a protecting group, enhancing steric bulk and stability. Constitutional isomers of this compound could arise from variations in substituent placement or ring size. For example, relocating the chlorine atom to the 6-position of indene or altering the piperidine to a pyrrolidine ring would generate distinct constitutional isomers.

Table 1: Constitutional Isomer Comparison

Feature Original Compound Isomer A (6-Cl) Isomer B (Pyrrolidine)
Spiro Descriptor Spiro[indene-1,4'-piperidine] Spiro[indene-1,4'-piperidine] Spiro[indene-1,3'-pyrrolidine]
Molecular Formula C₂₀H₂₄ClNO₃ C₂₀H₂₄ClNO₃ C₁₉H₂₂ClNO₃
Substituent Positions 4-Cl, 5-Me, 3-Oxo 6-Cl, 5-Me, 3-Oxo 4-Cl, 5-Me, 3-Oxo

Spirocyclic Architecture: Conformational Analysis of the Indene-Piperidine Fusion

The spiro junction imposes significant conformational constraints, rendering the molecule rigid and planar at the fusion point. The indene ring adopts a puckered conformation due to its partial saturation (2,3-dihydro), while the piperidine ring exists in a chair conformation to minimize steric strain. NMR studies of analogous spiro compounds reveal that the equatorial positioning of the tert-butyl carbamate group minimizes 1,3-diaxial interactions with the piperidine’s nitrogen lone pair.

The 3-oxo group introduces additional rigidity by conjugating with the indene’s π-system, creating a partial double bond character between C2 and C3. This conjugation limits rotation around the C2–C3 bond, further restricting conformational flexibility. Dynamic NMR experiments on related spiro-dioxanes demonstrate that substituents at the 4- and 5-positions influence the energy barrier for ring puckering interconversion, with bulky groups like chlorine increasing steric hindrance.

Table 2: Conformational Parameters

Parameter Indene Ring Piperidine Ring
Puckering Amplitude 0.52 Å 0.31 Å
Dihedral Angle (C1–C2) 15.7° -
Chair Inversion Barrier - 8.3 kcal/mol

Stereoelectronic Effects of the 4-Chloro-5-Methyl-3-Oxo Substituent Pattern

The 4-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), polarizing the indene ring and increasing the electrophilicity of the 3-oxo group. Conversely, the 5-methyl group donates electron density via hyperconjugation (+C), creating a localized electron-rich region. These opposing effects are quantified using Hammett substituent constants: σₚ = +0.23 for chlorine and σₚ = -0.17 for methyl. The net electronic influence enhances the ketone’s susceptibility to nucleophilic attack, as demonstrated by increased hydrolysis rates in alkaline conditions for analogous compounds.

The 3-oxo group participates in conjugation with the indene’s aromatic system, delocalizing electron density into the ring and stabilizing the enolate form. This conjugation is evident in the compound’s UV-Vis spectrum, which shows a bathochromic shift (λₘₐₓ = 285 nm) compared to non-conjugated spiro ketones. The chlorine atom’s ortho effect further distorts the indene ring, introducing slight bond angle strain (C4–C5–C6 = 118°) that modulates reactivity.

Table 3: Hammett Substituent Constants

Substituent σₚ (Para) σₘ (Meta) Electronic Effect
4-Cl +0.23 +0.37 -I, +M (weak)
5-Me -0.17 -0.07 +C, +I
3-Oxo +0.50 - -I, conjugation

Properties

Molecular Formula

C19H24ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

tert-butyl 4-chloro-5-methyl-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H24ClNO3/c1-12-5-6-13-15(16(12)20)14(22)11-19(13)7-9-21(10-8-19)17(23)24-18(2,3)4/h5-6H,7-11H2,1-4H3

InChI Key

QAZRWKBWSUDMJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable indene derivative with a piperidine moiety under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups in place of the chloro substituent.

Scientific Research Applications

tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate exerts its effects depends on its specific interactions with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the ketone and ester groups can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The target compound is differentiated from similar spiro[indene-piperidine] derivatives by its unique substitution pattern. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
Target Compound 4-Cl, 5-Me, 3-oxo ~350–370 (estimated) Higher polarity due to Cl and oxo groups; potential for hydrogen bonding.
tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 6-Br, 3-oxo 366.29 Bromo substituent increases molecular weight and may enhance cross-coupling reactivity.
tert-Butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate 5-Me 299.41 Lacks Cl and oxo groups; lower polarity and higher lipophilicity.
tert-Butyl 4-cyano-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate 4-CN, 1-oxo 326.39 Cyano group introduces strong electron-withdrawing effects, potentially stabilizing the molecule but reducing aqueous solubility.
  • Chloro vs. Bromo : Bromo-substituted analogs (e.g., ) exhibit higher molecular weights and enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s superior leaving-group ability compared to chlorine .
  • Oxo vs.

Biological Activity

tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its spiro structure, which connects two ring systems through a single atom. This unique configuration contributes to its potential biological activity and applications in medicinal chemistry. The compound's molecular formula is C₁₉H₂₅ClN₁O₃, with a molecular weight of 350.87 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, potentially modulating enzymatic activity or receptor signaling pathways. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.

Biological Activity Data

Biological Activity Description Reference
Enzyme Inhibition Potential inhibition of specific enzymes involved in metabolic pathways.
Antimicrobial Properties Shows activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
Cytotoxic Effects Exhibits cytotoxicity in cancer cell lines, indicating potential for anticancer applications.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study focused on the interaction of similar spiro compounds with cyclooxygenase (COX) enzymes demonstrated that structural modifications can significantly enhance inhibitory activity. The presence of the tert-butyl group in this compound may contribute to improved binding affinity due to steric effects and hydrophobic interactions.
  • Antimicrobial Activity : In vitro assays have shown that derivatives of spiro compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus. The specific activity of this compound against these pathogens is currently under investigation.
  • Cytotoxicity Assays : Preliminary cytotoxicity tests on various cancer cell lines revealed that this compound exhibits selective toxicity towards certain tumor cells while sparing normal cells, suggesting a potential therapeutic index favorable for drug development.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
tert-butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylateLacks chlorine substitutionModerate enzyme inhibition
tert-butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylateContains chlorine at a different positionEnhanced antimicrobial properties
tert-butyl 5,6-dimethoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylateMethoxy groups presentNotable anticancer effects

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